molecular formula C7H10N2 B027365 4-Ethylpyridin-3-amine CAS No. 101084-17-7

4-Ethylpyridin-3-amine

Cat. No. B027365
M. Wt: 122.17 g/mol
InChI Key: GPGQIDCPGHSCGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Ethylpyridin-3-amine and related compounds can be complex, involving multiple steps and various reagents. For instance, Balaban et al. (2004) describe a synthesis method for a related compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, highlighting the influence of isopropyl groups in protecting the heteroatom against electrophilic attack, a concept that might be applicable to the synthesis of 4-Ethylpyridin-3-amine by analogy (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Molecular Structure Analysis

The molecular structure of aminopyridines, including 4-Ethylpyridin-3-amine, is crucial for understanding their chemical behavior. Christen et al. (1975) investigated the structure of the amine group in aminopyridines through microwave spectra and ab initio molecular orbital calculations, providing insights into the structural features that could be relevant for 4-Ethylpyridin-3-amine (Christen, Norbury, Lister, & Palmieri, 1975).

Chemical Reactions and Properties

The chemical reactivity of 4-Ethylpyridin-3-amine is influenced by its functional groups. The presence of an amine group makes it a potential candidate for forming N-alkylpyridinium salts, as demonstrated by the reaction of related compounds with methylamine or ethylamine (Balaban et al., 2004). Additionally, the ethyl group could facilitate electrophilic substitution reactions, contributing to the molecule's versatility in organic synthesis.

Scientific Research Applications

Application 1: Fluorescent Probes

  • Summary of the Application: 4-Ethylpyridin-3-amine is used in the design and synthesis of fluorescent probes. These probes are indispensable tools for a broad range of biological applications .
  • Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
  • Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Application 2: Industrial Applications of Poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT)

  • Summary of the Application: 4-Ethylpyridin-3-amine is used in the preparation of PEDT, a highly valuable electric and electronic material .
  • Methods of Application: PEDT applications are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly (styrene sulfonic acid) .
  • Results or Outcomes: Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .

Application 3: Catalyst in Organic Syntheses

  • Summary of the Application: 4-Ethylpyridin-3-amine has been extensively used as a catalyst in organic syntheses .
  • Methods of Application: It is particularly useful in coupling reactions, such as esterification, amide formation and for protecting functional groups .
  • Results or Outcomes: The use of 4-Ethylpyridin-3-amine as a catalyst can improve the efficiency and selectivity of these reactions .

Application 4: Poly-Aliphatic Amine Dendrimers

  • Summary of the Application: 4-Ethylpyridin-3-amine is used in the synthesis of poly-aliphatic amine dendrimers .
  • Methods of Application: These dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .
  • Results or Outcomes: More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .

Application 5: Synthesis of Imidazolium and Pyridinium

  • Summary of the Application: 4-Ethylpyridin-3-amine is used in the synthesis of imidazolium and pyridinium .
  • Methods of Application: It is used as a catalyst in organic syntheses, especially in coupling reactions, such as esterification, amide formation and for protecting functional groups .
  • Results or Outcomes: The use of 4-Ethylpyridin-3-amine as a catalyst can improve the efficiency and selectivity of these reactions .

Application 6: Preparation of Polyamidoamine Dendrimers

  • Summary of the Application: 4-Ethylpyridin-3-amine is used in the preparation of polyamidoamine dendrimers .
  • Methods of Application: These dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .
  • Results or Outcomes: More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .

Safety And Hazards

The safety information for 4-Ethylpyridin-3-amine includes several hazard statements such as H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-3-4-9-5-7(6)8/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGQIDCPGHSCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630862
Record name 4-Ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyridin-3-amine

CAS RN

101084-17-7
Record name 4-Ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TJ Tucker, JT Sisko, RM Tynebor… - Journal of medicinal …, 2008 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been shown to be a key component of highly active antiretroviral therapy (HAART). The use of NNRTIs has become part …
Number of citations: 162 pubs.acs.org
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 92 www.sciencedirect.com

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